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Introduction
Dye 937 is a novel fluorescent nucleic acid stain designed for the safe and sensitive detection

of double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA in agarose and

polyacrylamide gels. As a safer alternative to the traditional mutagenic stain ethidium bromide

(EtBr), Dye 937 offers high sensitivity with low background fluorescence, making it an ideal

choice for a wide range of molecular biology applications, including PCR product analysis,

restriction enzyme digests, and DNA fragment purification. This document provides a detailed

protocol for the use of Dye 937 in routine DNA agarose gel electrophoresis.

Quantitative Data Summary
For optimal performance, refer to the following quantitative parameters for the use of Dye 937
in DNA gel electrophoresis.
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Parameter Recommendation Notes

Dye 937 Stock Concentration 10,000X in DMSO
Store at 4°C, protected from

light.

Working Concentration (In-Gel) 1X Add directly to molten agarose.

Working Concentration (Post-

Stain)
3X in 1X TAE or TBE buffer

Use for staining after

electrophoresis.

DNA Loading Volume 1-5 µL
Dependent on sample

concentration.

Recommended DNA Mass 0.5 - 50 ng per band For clear visualization.

Agarose Gel Percentage 0.8 - 2.0% (w/v)
Dependent on the size of DNA

fragments to be resolved.

Electrophoresis Voltage 5-10 V/cm

Higher voltages can cause gel

overheating and band

distortion.[1]

Post-Staining Incubation Time 15 - 30 minutes
Agitate gently for uniform

staining.

Destaining (Optional)
10 - 20 minutes in deionized

water

Can reduce background for

clearer imaging.

Excitation Wavelengths
~280 nm (UV) and ~502 nm

(Blue Light)

Compatible with standard UV

transilluminators and blue-light

imagers.[2]

Emission Wavelength ~530 nm (Green)

Experimental Protocols
This section details the methodologies for preparing and running a DNA agarose gel, followed

by staining with Dye 937 and visualization of the DNA fragments.

Preparation of 1% Agarose Gel with Dye 937 (In-Gel
Staining)
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This is the recommended method for convenience and rapid results.

Materials:

Agarose

1X TAE or TBE buffer

Dye 937 (10,000X stock)

Erlenmeyer flask

Microwave oven

Gel casting tray and combs

Electrophoresis chamber and power supply

Procedure:

Prepare the Agarose Solution:

For a 50 mL gel, weigh out 0.5 g of agarose and add it to a 250 mL Erlenmeyer flask.

Add 50 mL of 1X TAE or TBE buffer. Swirl to mix.

Melt the Agarose:

Heat the mixture in a microwave oven for 1-2 minutes, or until the agarose is completely

dissolved.[3][4] Swirl the flask gently every 30 seconds to ensure even heating and

prevent boiling over. The solution should be clear and homogeneous.

Cool the Agarose:

Allow the molten agarose to cool to approximately 50-60°C. This is crucial to prevent

warping the gel tray and to allow for the safe addition of the DNA stain.[5]

Add Dye 937:
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Add 5 µL of Dye 937 (10,000X) to the 50 mL of molten agarose to achieve a 1X final

concentration. Swirl the flask gently to mix the dye evenly without introducing air bubbles.

Cast the Gel:

Place the comb into the gel casting tray.

Pour the agarose solution containing Dye 937 into the casting tray.[3]

Ensure there are no air bubbles, especially near the comb. If bubbles are present, they

can be removed with a clean pipette tip.

Allow the gel to solidify at room temperature for 20-30 minutes. The gel will become

opaque once solidified.[3][5]

Set up the Electrophoresis Chamber:

Once the gel has solidified, carefully remove the comb.

Place the gel tray into the electrophoresis chamber.

Fill the chamber with 1X TAE or TBE buffer until the gel is completely submerged.

DNA Sample Preparation and Loading
Materials:

DNA samples

6X DNA loading dye

DNA size marker (ladder)

Micropipettes and tips

Procedure:

Prepare DNA Samples:
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In a separate tube, mix your DNA sample with 6X DNA loading dye (e.g., 5 µL of DNA

sample with 1 µL of 6X loading dye). The loading dye adds density to the sample, allowing

it to sink into the wells, and contains tracking dyes to monitor the progress of the

electrophoresis.[6]

Load Samples:

Carefully load the prepared DNA samples and a DNA size marker into the wells of the

agarose gel.[4]

Running the Gel Electrophoresis
Procedure:

Place the lid on the electrophoresis chamber and connect the electrodes to the power

supply. Ensure the negative electrode (black) is at the end with the wells and the positive

electrode (red) is at the opposite end, as DNA is negatively charged and will migrate towards

the positive pole.[3][7]

Set the voltage to 5-10 V/cm of gel length and run the gel until the tracking dye has migrated

approximately two-thirds of the way down the gel.[1]

Post-Staining Protocol (Alternative Method)
This method is recommended when precise DNA sizing is critical, as some dyes can slightly

alter DNA mobility when incorporated into the gel.[8]

Procedure:

Prepare and run an agarose gel without any stain as described in the sections above.

After electrophoresis, carefully transfer the gel into a clean plastic container.

Prepare a 3X Dye 937 staining solution by diluting the 10,000X stock in 1X TAE or TBE

buffer. For a 50 mL staining solution, add 15 µL of Dye 937 to 50 mL of buffer.

Submerge the gel in the staining solution and incubate for 15-30 minutes on an orbital

shaker with gentle agitation to ensure even staining.[2] Protect the staining container from
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light.

(Optional) For a lower background, destain the gel by rinsing it with deionized water for 10-

20 minutes.

Visualization and Documentation
Procedure:

Carefully place the stained gel onto the surface of a transilluminator.

Visualize the DNA bands using either a UV transilluminator (for excitation around 280 nm) or

a blue-light transilluminator (for excitation around 502 nm).[2] DNA stained with Dye 937 will

fluoresce with a green emission at approximately 530 nm.

Document the results using a gel imaging system.

Diagrams
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Caption: In-Gel Staining Workflow for Dye 937.
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Gel Preparation (No Stain) Electrophoresis Post-Staining Visualization
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Caption: Post-Staining Workflow for Dye 937.

Disclaimer: "Dye 937" is not a recognized commercially available DNA staining dye. This

protocol is a representative example based on the properties of modern, safe DNA stains.

Researchers should always refer to the specific manufacturer's instructions for their chosen

reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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